2-Amino-5-fluoro-3-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrates the utility of such chemicals in creating a wide array of heterocyclic compounds. These processes involve several steps, including nitrification, esterification, and reduction, leading to the formation of benzimidazoles, benzotriazoles, and other nitrogenous cycles significant for drug development (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds like 5-amino-2-nitrobenzoic acid has been elucidated using X-ray diffraction methods, revealing crystallization in specific space groups and forming cyclic dimers via intermolecular hydrogen bonds. This structural information is crucial for understanding the reactivity and binding properties of these compounds (Mrozek & Głowiak, 2004).
Chemical Reactions and Properties
2-Amino-5-fluoro-3-nitrobenzoic acid undergoes various chemical reactions due to its active functional groups. For example, resin-bound 4-fluoro-3-nitrobenzoic acid can be converted through reactions with amines and reduction to substituted benzimidazoles, showcasing the compound's versatility in synthesizing biologically active heterocycles (Kilburn et al., 2000).
Physical Properties Analysis
The crystallization behavior and solid-state properties of compounds structurally related to 2-Amino-5-fluoro-3-nitrobenzoic acid provide insights into their physical characteristics. These properties include melting points, solubility, and crystal packing, which are vital for determining the compound's application in synthesis and formulation (Wardell & Tiekink, 2011).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-fluoro-3-nitrobenzoic acid are influenced by its functional groups, leading to reactivity with various organic and inorganic compounds. This reactivity is exploited in synthesizing complex molecules and intermediates used in pharmaceuticals and materials science. The fluorine atom, in particular, impacts the acidity of the carboxylic group and the electron-withdrawing effects on the aromatic ring, affecting its participation in nucleophilic substitution reactions (Yang et al., 2011).
Scientific Research Applications
Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones
- Scientific Field: Organic Chemistry
- Application Summary: 2-Fluoro-5-nitrobenzoic acid is used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones .
- Methods of Application: This involves the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Synthesis of Substituted Dibenzazocines
- Scientific Field: Organic Chemistry
- Application Summary: 2-Fluoro-5-nitrobenzoic acid is used in the synthesis of substituted dibenzazocines .
- Methods of Application: This involves SNAr of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH function of the immobilized polysubstituted phenols .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Synthesis of Oxazepines
- Scientific Field: Organic Chemistry
- Application Summary: 2-Fluoro-5-nitrobenzoic acid is used in the synthesis of oxazepines .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Synthesis of Fluorobenzoic Acids
- Scientific Field: Organic Chemistry
- Application Summary: 2-Fluoro-5-nitrobenzoic acid is used in the synthesis of fluorobenzoic acids .
- Methods of Application: This involves nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents .
- Results or Outcomes: This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) .
Synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-5-fluoro-3-nitrobenzoic acid is used in the synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Synthesis of Quinazolinones
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-5-fluoro-3-nitrobenzoic acid is used in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Synthesis of 2-Amino-5-fluoro-3-nitrobenzoic Acid Hydrochloride
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-5-fluoro-3-nitrobenzoic acid is used in the synthesis of its hydrochloride salt .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Preparation of Nitro Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
- Methods of Application: This involves the reaction of a hydrocarbon (RH) with nitric acid (HONO2) to produce a nitro compound (RNO2) and water .
- Results or Outcomes: Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
Safety And Hazards
properties
IUPAC Name |
2-amino-5-fluoro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWMVQRAZJKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-fluoro-3-nitrobenzoic acid | |
CAS RN |
177960-62-2 | |
Record name | 2-amino-5-fluoro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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